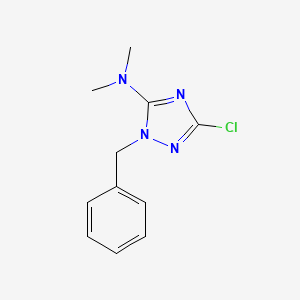

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine, also known as BCDMT, is an organic compound that is widely used in scientific research. It is an important building block for the synthesis of various compounds and has been used in a variety of applications. BCDMT has been studied extensively and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound has been used in the design and synthesis of novel bioactive molecules, specifically indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .

Anticancer Agent

In cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), five compounds exhibited strong cytotoxicity . One of them was found to be the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control . Thus, it could be promising for further development as an anticancer agent .

Antifungal Activity

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that the compound could have potential applications in the development of antifungal agents .

Ligand for Copper Catalysis

This compound is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation . This enhances its catalytic effect in the azide-acetylene cycloaddition , a reaction widely used in the synthesis of various organic compounds.

Antiviral Activity

Indole derivatives, which include 1-benzyl-1H-1,2,3-triazole, have been reported to possess antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs .

Anti-inflammatory Activity

Indole derivatives, including 1-benzyl-1H-1,2,3-triazole, have been reported to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole compounds can act as ligands, stabilizing certain metal ions and enhancing their catalytic effects . This could potentially alter the activity of metal-dependent enzymes or other biological targets.

Biochemical Pathways

Compounds containing a triazole ring have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some triazole compounds have been found to exhibit antimicrobial activities , suggesting that they may exert their effects by disrupting essential cellular processes in microorganisms.

Propriétés

IUPAC Name |

2-benzyl-5-chloro-N,N-dimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4/c1-15(2)11-13-10(12)14-16(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWWPWSZKLATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NN1CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-chloro-N,N-dimethyl-1H-1,2,4-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B2909088.png)

![3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909089.png)

![3-methyl-1-[(4-methylphenyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2909094.png)

![1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B2909099.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2909100.png)

![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)